molecular formula C18H16Cl2N6 B4665249 4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

Cat. No. B4665249
M. Wt: 387.3 g/mol
InChI Key: ROUBCEAXLHLKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is not well understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of various signaling pathways. Additionally, it may inhibit the proliferation of cancer cells by blocking the cell cycle at various stages.
Biochemical and Physiological Effects:
Studies have shown that 4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole exhibits significant biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative stress. Additionally, it has been shown to possess anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole in lab experiments is its high potency and selectivity against cancer cells. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound for use in various assays. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to evaluate the potential toxicity of this compound and to determine its safety profile in vivo.

properties

IUPAC Name

4-chloro-1-[(2-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6/c1-24-9-13(7-21-24)17-16(20)18(14-8-22-25(2)10-14)26(23-17)11-12-5-3-4-6-15(12)19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUBCEAXLHLKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=NN2CC3=CC=CC=C3Cl)C4=CN(N=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
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4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 3
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4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 4
4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 5
4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Reactant of Route 6
Reactant of Route 6
4'-chloro-1'-(2-chlorobenzyl)-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

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